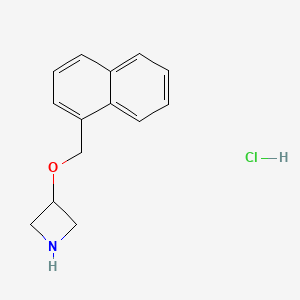

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(naphthalen-1-ylmethoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWHTFLJVUPYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (i/r) injury.

Biochemical Pathways

The compound has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (I/R) injury, suggesting it may interact with pathways involved in inflammation, oxidative stress, and apoptosis.

Result of Action

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (I/R) injury. The compound significantly improved neurological deficits and brain edema, and suppressed I/R-induced apoptosis. It also significantly attenuated I/R-induced inflammation and oxidative stress.

Biochemical Analysis

Biochemical Properties

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome c oxidase and Na+, K±ATPase, which are crucial for cellular respiration and ion transport, respectively. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular processes.

Cellular Effects

The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a role in reducing oxidative stress within cells. Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can modulate the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses. Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can activate signaling pathways such as the Akt pathway, which promotes cell survival and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride have been observed to change over time. This compound exhibits stability under normal storage conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential long-term applications of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects such as neuroprotection and anti-inflammatory actions. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride.

Metabolic Pathways

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes such as cytochrome c oxidase and Na+, K±ATPase. These interactions can lead to changes in cellular energy metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.

Subcellular Localization

The subcellular localization of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it interacts with biomolecules and modulates cellular processes. Post-translational modifications and targeting signals may direct 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride to particular subcellular locations, influencing its efficacy and specificity in biochemical reactions.

Biological Activity

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride, a novel azetidine derivative, has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This compound is structurally related to other azetidine derivatives that have shown promise in various therapeutic applications, including neurodegenerative diseases and inflammatory conditions.

Chemical Structure and Properties

The compound features a naphthalene moiety linked via a methoxy group to an azetidine ring, which is further protonated to form the hydrochloride salt. Its chemical formula can be represented as:

The biological activity of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is primarily mediated through its interaction with various cellular pathways:

- Neuroprotection : Research indicates that this compound can mitigate neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease. It achieves this by regulating apoptosis-related proteins such as Bcl-2 and Bax and inhibiting caspase-3 activation, which is crucial in the apoptotic pathway .

- Anti-inflammatory Effects : The compound has been shown to suppress the NLRP3 inflammasome activation in microglial cells, leading to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests its potential utility in treating chronic inflammatory diseases .

Biological Activity Studies

Numerous studies have explored the biological effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride. Below are key findings from recent research:

Case Studies

-

Neuroprotection in Parkinson's Disease Models :

A study involving SH-SY5Y cells demonstrated that treatment with 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride significantly protected against MPP+-induced cytotoxicity by modulating apoptotic pathways and reducing oxidative stress markers . -

Inflammation Modulation :

In a model of neuroinflammation using LPS-stimulated BV2 microglial cells, the compound effectively suppressed the activation of the NLRP3 inflammasome, indicating its potential role in managing neuroinflammatory disorders . -

Skin Whitening Potential :

The compound has also been investigated for its ability to inhibit melanin production, showing promise as a skin whitening agent by downregulating key enzymes involved in melanogenesis .

Scientific Research Applications

Antimicrobial and Anticancer Research

Research indicates that 3-(Naphthalen-1-ylmethoxy)azetidine exhibits notable antimicrobial and anticancer activities. Its ability to interact with specific biological targets suggests potential therapeutic effects, particularly in modulating enzyme or receptor activity.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines by regulating pathways involving proteins such as Bcl-2 and Bax .

Neuroprotective Effects

The compound has been explored for its protective effects against neurotoxicity induced by environmental toxins, such as -methyl--phenylpyridinium (MPP+), commonly used to model Parkinson's disease. It has been shown to mitigate oxidative stress and regulate mitochondrial dysfunction in neurotoxic environments .

Mechanistic Insights

Mechanistic studies indicate that 3-(Naphthalen-1-ylmethoxy)azetidine may influence several cellular pathways:

- Oxidative Stress Regulation : The compound appears to reduce reactive oxygen species (ROS) levels and enhance mitochondrial function, suggesting its role as an antioxidant.

- Apoptotic Pathway Modulation : It has been shown to affect the expression levels of key apoptotic proteins, thereby influencing cell survival and death mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural similarities with 3-(Naphthalen-1-ylmethoxy)azetidine:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Naphthalen-1-ylmethoxy)azetidine Hydrochloride | Salt form of the base compound | Enhanced solubility and stability |

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride | Propoxy substitution on naphthalene | Notable neuroprotective effects against specific toxins |

| Azetidine-2-carboxamide | Different substituents on the azetidine ring | Varying biological activities depending on substitutions |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key differentiator is the naphthalen-1-ylmethoxy group. Comparisons with structurally related azetidine hydrochlorides reveal distinct properties:

*Estimated via analogous naphthalene derivatives.

Key Findings :

- Fluorinated analogs (e.g., 3-(difluoromethyl)azetidine HCl) exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the naphthalene derivative .

Insights :

Preparation Methods

Nucleophilic Substitution and Cyclization Approach

The most prevalent method involves starting from a precursor azetidine derivative bearing a leaving group (e.g., halides, tosylates, mesylates) at the 3-position. This precursor undergoes nucleophilic substitution with a naphthalene-1-methanol or its derivatives.

Preparation of a 3-haloazetidine derivative:

Typically synthesized via cyclization of suitable amino alcohols or amino acids, or through ring closure reactions involving 1,3-dihalopropanes and amines.Nucleophilic substitution with naphthalene-1-methanol:

The halogenated azetidine reacts with naphthalene-1-methanol under basic conditions, often in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), facilitated by phase transfer catalysts or bases such as potassium carbonate.Formation of the methoxy linkage:

The nucleophile (naphthalene-1-methoxide) displaces the leaving group, forming the methoxy bond.Hydrochloride salt formation:

The free base is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an aqueous medium.

Cyclization of Linear Precursors

According to patent literature, an alternative route involves cyclization of linear intermediates such as N-(2-haloethyl)-N-naphthylmethylamines under acidic or basic conditions to form the azetidine ring directly, as outlined in US patent US4966979A. Water addition during heating promotes intramolecular cyclization, leading to the azetidine core.

Use of Intermediates and Protective Groups

Protecting groups:

To prevent side reactions, amino groups may be protected with tert-butoxycarbonyl (Boc) or other protecting groups during intermediate steps.Leaving groups:

Halogenated derivatives (chlorides, bromides, iodides) or sulfonates (tosylates, mesylates) are employed to facilitate nucleophilic substitution.

Specific Conditions and Reagents

| Step | Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| Halogenation | Naphthalene-1-methanol derivatives, halogenating agents | DCM, THF | Room temperature to reflux | Introduce leaving groups on the azetidine ring |

| Nucleophilic substitution | Naphthalene-1-methanol, base (K2CO3) | THF, DMF | 25-60°C | Attach naphthalene via methoxy linkage |

| Cyclization | Linear intermediates, water, acid/base | Refluxing organic solvent | 16-24 hours | Ring closure to azetidine core |

| Salt formation | HCl gas or HCl aqueous solution | Aqueous | Room temperature | Convert free base to hydrochloride salt |

Research Findings and Data Tables

Synthesis of Key Intermediates

| Intermediate | Synthesis Route | Key Reagents | Conditions | References |

|---|---|---|---|---|

| 3-Haloazetidine | Cyclization of amino alcohols or amino acids | 1,3-Dihalopropanes, amines | Reflux, presence of acid or base | Patent US4966979A |

| Naphthylmethoxy azetidine | Nucleophilic substitution of halogenated azetidine | Naphthalene-1-methanol, K2CO3 | THF, 25-60°C | Patent WO2018108954A1 |

Hydrochloride Salt Formation

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Salt formation | HCl in water | Ice bath, pH adjustment | High purity | Ensures stability and solubility |

Notable Research Findings

Water-induced cyclization:

The addition of water during the cyclization step significantly enhances yield by promoting intramolecular ring closure, minimizing side reactions, and enabling efficient formation of the azetidine core (Patent US4966979A).Use of non-nucleophilic bases:

Bases such as sodium triacetoxyborohydride or Red-Al facilitate selective reduction and cyclization without over-reduction or polymerization of azetidine.Reaction optimization:

Temperature control (15-25°C during reduction) and pH adjustments (pH 4-5 during salt formation) are critical for high yield and purity.

Summary of the Preparation Method

| Stage | Key Steps | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of halogenated azetidine | 1,3-Dihalopropanes, amines | Reflux | Reactive intermediate |

| 2 | Nucleophilic substitution with naphthalene-1-methanol | Naphthalene-1-methanol, base | THF, 25-60°C | Naphthalene linkage |

| 3 | Cyclization | Water, acid/base | Reflux | Azetidine ring formation |

| 4 | Hydrochloride salt formation | HCl | Room temp | Stable hydrochloride salt |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.